REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH:6]([CH2:10][O:11][C:12](=[O:14])[CH3:13])[CH2:7][CH2:8]O)(=[O:3])[CH3:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Br)(Br)(Br)[Br:35]>CN(C)C=O>[C:1]([O:4][CH2:5][CH:6]([CH2:10][O:11][C:12](=[O:14])[CH3:13])[CH2:7][CH2:8][Br:35])(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC(CCO)COC(C)=O
|
Name
|
|
Quantity
|
19.25 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
24.4 g
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)(Br)Br
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with ether-light petroleum 2:3
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC(CCBr)COC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 993.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |